molecular formula C17H11ClO5 B5613212 {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B5613212
M. Wt: 330.7 g/mol
InChI Key: IHJLLWWPIVQSNY-UHFFFAOYSA-N
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Description

{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid can be found at the provided link . This document provides information on the potential hazards of the compound, as well as safety precautions for handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4H-chromen-4-one and 4-chlorobenzoyl chloride.

    O-Acylation Reaction: The 7-hydroxy-4H-chromen-4-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Hydrolysis and Esterification: The resulting product is then hydrolyzed and esterified with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-4-one derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJLLWWPIVQSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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